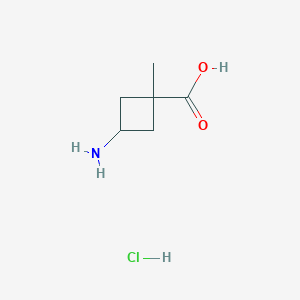

cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1630906-61-4 . It has a molecular weight of 165.62 and its IUPAC name is (1s,3s)-3-amino-1-methylcyclobutane-1-carboxylic acid hydrochloride . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO2.ClH/c1-6(5(8)9)2-4(7)3-6;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-,6+; . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications

Synthesis and Physical-Chemical Properties

The synthesis and analysis of various stereoisomers of cyclobutanecarboxylic acids, including those closely related to cis-3-amino-1-methylcyclobutanecarboxylic acid hydrochloride, have been a topic of interest in organic chemistry. For instance, the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate revealed distinct pKa values for the amino groups, indicating different interactions with substituents due to stereochemistry (Chernykh et al., 2016).

NMDA Receptor Antagonist Activity and Anticonvulsant Action

The modification of 1-aminocyclobutanecarboxylic acid derivatives, including cis- and trans-3-substituted forms, has shown promising results in neuroscience, particularly as NMDA receptor antagonists. These compounds exhibit potent and selective antagonist activity, which is crucial for understanding neurotransmission and could have implications for developing treatments for neurological disorders (Gaoni et al., 1994).

Expedient Synthesis Approaches

Efforts to develop efficient synthesis methods for cis- and trans-3-aminocyclobutanecarboxylic acids highlight the importance of these compounds in chemical research. Such methodologies not only provide access to these molecules but also facilitate the exploration of their applications in various fields, including medicinal chemistry and material science (Radchenko et al., 2011).

Conformationally Restricted Analogues of Bioactive Compounds

Research into cyclobutane analogs of bioactive molecules like GABA has uncovered that conformationally restricted analogs can exhibit distinct biological activities. This underscores the potential of this compound and similar compounds in the design of new therapeutic agents with enhanced specificity and efficacy (Allan et al., 1980).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal considerations .

properties

IUPAC Name |

3-amino-1-methylcyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)2-4(7)3-6;/h4H,2-3,7H2,1H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTVVKJYPXKJDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2994415.png)

![3-(3,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994417.png)

![N-(4-{5-[1-(3-methoxybenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2994418.png)

amino]thiophene-2-carboxylic acid](/img/structure/B2994420.png)

![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride](/img/structure/B2994424.png)

![2-((3-bromobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2994426.png)

![(Z)-ethyl 2-(6-(methylsulfonyl)-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994434.png)